molecular formula C9H14Cl2N4 B3229879 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride CAS No. 1289388-41-5

4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride

Cat. No. B3229879
CAS RN: 1289388-41-5
M. Wt: 249.14 g/mol
InChI Key: ODXPNLCZQMLSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential use in various applications, including as a pharmaceutical intermediate and as a tool for drug discovery. In

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride is not fully understood. However, studies have shown that this compound may act as an inhibitor of certain enzymes, including protein kinases. This inhibition may lead to the modulation of various signaling pathways, which could have therapeutic implications.
Biochemical and Physiological Effects
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of cancer cells and may have antiviral activity. Additionally, this compound has been shown to have an effect on the central nervous system, with studies suggesting that it may have potential as a treatment for certain neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride for lab experiments is its relatively simple synthesis method. This compound is also readily available and relatively inexpensive. However, one limitation of this compound is its potential toxicity, which may require special handling and safety precautions in the lab.

Future Directions

There are many potential future directions for research on 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride. Some possible areas of focus include further studies on the compound's mechanism of action, exploration of its potential as a pharmaceutical intermediate, and investigation of its potential as a treatment for neurological disorders. Additionally, there may be potential for the development of new derivatives of this compound with improved properties and efficacy.

Scientific Research Applications

4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is as a pharmaceutical intermediate. This compound has been shown to have potential as a starting material for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

properties

IUPAC Name

4-chloro-6-(2-methylpiperazin-1-yl)pyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4.ClH/c1-7-5-11-2-3-14(7)9-4-8(10)12-6-13-9;/h4,6-7,11H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXPNLCZQMLSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC(=NC=N2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289388-41-5
Record name Pyrimidine, 4-chloro-6-(2-methyl-1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride
Reactant of Route 6
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.